![molecular formula C24H22N2O2 B2871475 N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide CAS No. 851404-94-9](/img/structure/B2871475.png)
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
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Description
N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H22N2O2 and its molecular weight is 370.452. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activities
Certain derivatives of the compound have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines. These derivatives have shown significant activity, particularly against nasopharyngeal carcinoma cell lines, demonstrating the potential of these compounds in cancer therapy (Chen et al., 2013).
Inhibition of Protein Kinases
Naphthalenesulfonamide derivatives have been identified as potent inhibitors of protein kinases, including cAMP-dependent and cGMP-dependent protein kinases, as well as protein kinase C. These findings suggest the utility of these compounds in studying signal transduction pathways and developing therapeutic agents for diseases associated with dysregulated protein kinase activity (Hidaka et al., 1984).
Novel Anticancer Agents
The synthesis of thioaryl naphthylmethanone oxime ether analogs, containing functional properties of various anticancer drugs, has led to compounds displaying potent cytotoxicity toward various cancer cells. This research highlights the potential of these compounds as novel anticancer agents with promising safety profiles and antiproliferative activities (Chakravarti et al., 2014).
ERK2 Inhibition and Cytotoxicity
Another study focused on the synthesis of novel compounds targeting extracellular signal-regulated kinases (ERK1/2) with considerable antineoplastic activity. These compounds have shown the ability to inhibit ETS-1 phosphorylation by ERK2 in a dose-dependent manner, indicating their potential as leads for the development of new chemotherapeutic agents (Aly et al., 2018).
Antibacterial Activity
Some derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents. This suggests a broad spectrum of activity that could be exploited in the development of new antibiotics (Fadda et al., 2013).
properties
IUPAC Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-16-9-10-19-14-20(24(28)26-22(19)13-16)11-12-25-23(27)15-18-7-4-6-17-5-2-3-8-21(17)18/h2-10,13-14H,11-12,15H2,1H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHBOXYZOUISCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide |
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